
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Vue d'ensemble
Description
3-(4-Fluorophenyl)oxetane-3-carboxylic acid, also known as FPOC, is an organic compound with the chemical formula C10H9FO3 . It has a molecular weight of 196.18 g/mol . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid consists of a four-membered oxetane ring attached to a carboxylic acid group and a 4-fluorophenyl group . The InChI code for this compound is 1S/C10H9FO3/c11-8-4-2-1-3-7 (8)10 (9 (12)13)5-14-6-10/h1-4H,5-6H2, (H,12,13) .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a white to yellow solid . Its molecular formula is C10H9FO3, and it has a molecular weight of 196.18 g/mol .Applications De Recherche Scientifique
1. Bioisostere of Carboxylic Acid
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is explored for its potential as a bioisostere of the carboxylic acid functional group. Research shows that the oxetane ring can serve as an isostere for the carbonyl moiety, and this property has implications in synthesizing compounds with modified physicochemical properties (Lassalas et al., 2017).
2. Synthesis of Novel Compounds
The synthesis of novel fluorine-bearing compounds, including quinoline-4-carboxylic acids, is another application. These compounds show promise as amylolytic agents, indicating potential in biochemical applications (Makki et al., 2012).
3. Intermediate in Anticancer Drugs
This compound acts as an important intermediate in synthesizing biologically active anticancer drugs. Research in this area focuses on developing efficient synthesis methods and optimizing them for higher yields (Jianqing Zhang et al., 2019).
4. Chemical Characterization and Synthesis Techniques
Studies also focus on the chemical characterization and synthesis of derivatives of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid. These include exploring different synthesis pathways, structural analysis, and understanding their chemical properties (Susan Elizabeth et al., 2016).
5. Development of Fluorescent Indicators
The development of fluorescent indicators for Mg2+ selective detection is an intriguing application. The introduction of carboxylic groups in related compounds enables the creation of probes with high selectivity and sensitivity, beneficial for biological and chemical sensing applications (Otten et al., 2001).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWYJJNIIPGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)
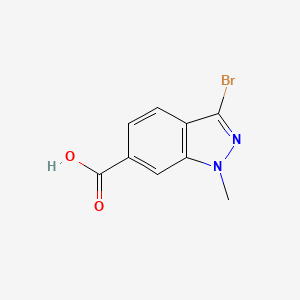
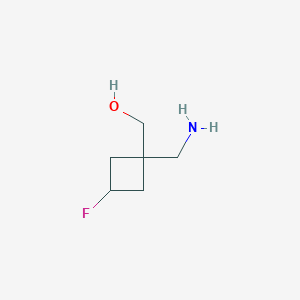
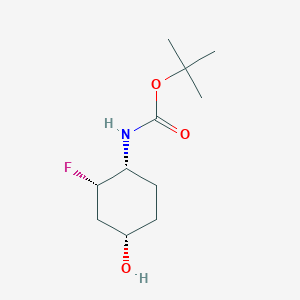
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
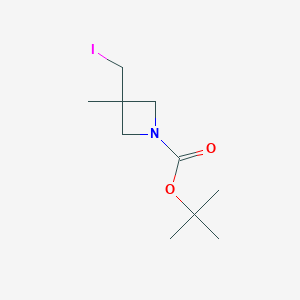
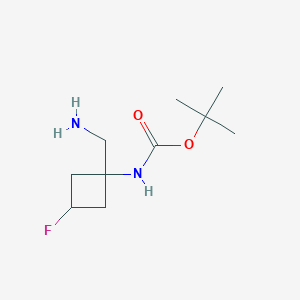
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)
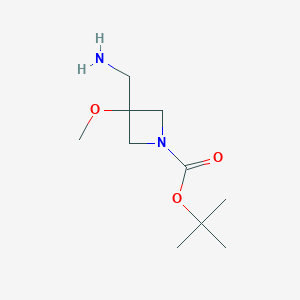
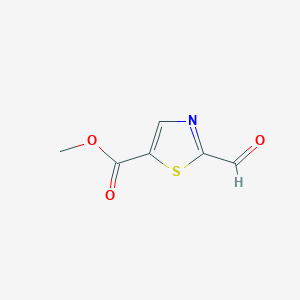
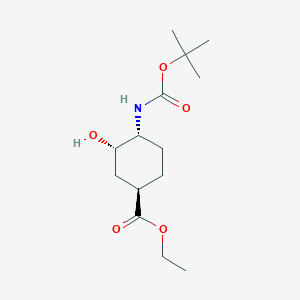


![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)